

# The Impact of ERAP1 Inhibition on the Immunopeptidome: A Technical Guide

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## Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, responsible for trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. Inhibition of ERAP1 has emerged as a promising therapeutic strategy in immuno-oncology. By altering the final trimming step of cytosolic peptides, ERAP1 inhibitors significantly remodel the landscape of peptides presented on the cell surface, known as the immunopeptidome. This guide provides an in-depth technical overview of the impact of ERAP1 inhibition, with a focus on quantitative changes in the immunopeptidome, detailed experimental methodologies, and the underlying biological pathways.

## Introduction: ERAP1's Role in Antigen Presentation

The presentation of endogenous peptides by MHC class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of cancerous or virally infected cells by cytotoxic T lymphocytes (CTLs). ERAP1, located in the endoplasmic reticulum, plays a pivotal role in this process by trimming the N-terminus of peptide precursors that have been translocated into the ER by the Transporter associated with Antigen Processing (TAP). This enzymatic activity ensures a diverse repertoire of 8-11 amino acid peptides, the optimal length for stable binding to the peptide-binding groove of MHC class I molecules.[1]

Dysregulation of ERAP1 activity has been implicated in various pathologies, including cancer and autoimmune diseases.[2]

ERAP1 inhibitors are small molecules designed to block the catalytic activity of this enzyme, thereby preventing the trimming of peptide precursors.[3] This intervention leads to a profound alteration of the immunopeptidome, characterized by the presentation of a novel set of longer peptides and the generation of previously unseen neoantigens.[4][5] These changes can render tumor cells more visible to the immune system, initiating a de novo T-cell response against the cancer.[6][7]

## Quantitative Impact of ERAP1 Inhibition on the Immunopeptidome

The inhibition of ERAP1 leads to significant and measurable changes in the composition of the MHC class I immunopeptidome. These alterations have been quantified in various preclinical and clinical studies, primarily through mass spectrometry-based immunopeptidomics.

### Altered Peptide Length Distribution

A hallmark of ERAP1 inhibition is a shift in the length of peptides presented by MHC class I molecules. By preventing the final trimming step, a higher proportion of longer peptides (typically 10-11 amino acids or more) become available for MHC class I binding and presentation on the cell surface.[5][8][9]

Cell Line/System	Treatment	Key Findings on Peptide Length	Reference(s)
HLA-B*27 expressing cells	ERAP1 inhibition	The percentage of 9-mer peptides decreased from approximately 50% to 35%, with an 8-fold increase in longer peptides.	[8]
Various human cancer cell lines	ERAP1 inhibition	Consistent and profound shift towards longer HLA-I-restricted peptides.	[5][10]
A375 melanoma cells	ERAP1 inhibitor treatment	Altered length distribution of eluted peptides.	[11]
Patients with solid malignancies	GRWD5769 (ERAP1 inhibitor)	Marked shifts in the immunopeptidome consistent with the mechanistic effects of ERAP1 inhibition.	[12]

## Generation of Novel Neoantigens

ERAP1 inhibition not only alters the length of existing peptides but also leads to the presentation of entirely new peptide sequences, or neoantigens, on the tumor cell surface. These neoantigens can be derived from both mutated and unmutated proteins and represent novel targets for the immune system.[4][6]

Study Type	ERAP1 Inhibitor	Key Findings on Neoantigen Generation	Reference(s)
Preclinical (in vitro/in vivo)	GRWD5769	Generation of novel cancer antigens across various cancer cell types and genetic backgrounds.	<a href="#">[6]</a> <a href="#">[7]</a>
Preclinical	Unspecified ERAP1 inhibitors	Generation of unique peptides not detectable under baseline conditions.	<a href="#">[5]</a> <a href="#">[9]</a>
Preclinical	Unspecified ERAP1 inhibitors	In the HCT116 colorectal cancer cell line, ERAP1 inhibition led to the generation of a new neoantigen from the ATAD2 protein.	<a href="#">[13]</a>

## Modulation of T-Cell Responses

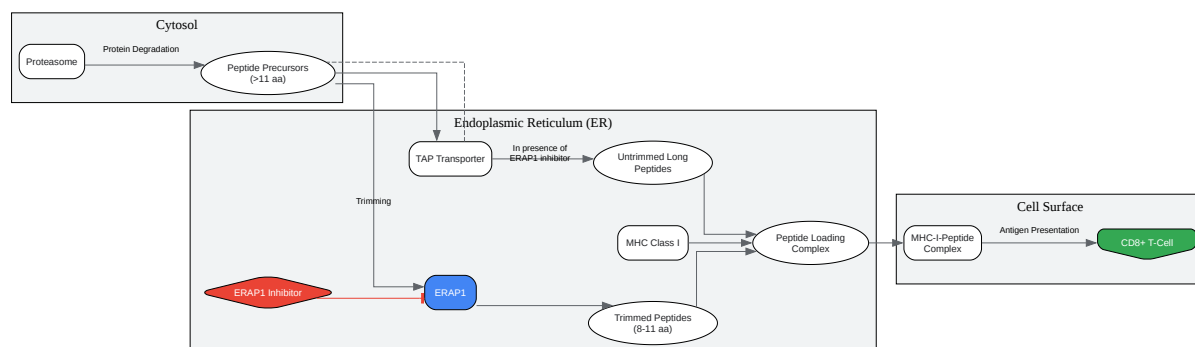
The altered immunopeptidome resulting from ERAP1 inhibition has significant downstream effects on T-cell recognition and activation. The presentation of novel neoantigens can stimulate and expand new clones of tumor-reactive T cells.

Model System	Treatment	Impact on T-Cell Response	Reference(s)
Syngeneic mouse tumor models	ERAP1 inhibitor	Diversification of the T-cell receptor (TCR) repertoire and increased T-cell infiltration into tumors.	[6]
Human primary T-cell co-cultures	Novel/upregulated neoantigens	Stimulation of IFN $\gamma$ production in naïve human T cells, indicating T-cell activation.	[10]
Syngeneic mouse tumor models	ERAP1 inhibitor + anti-PD-1	Significant tumor growth inhibition correlated with increased T-cell infiltration.	[10]

## Signaling Pathways and Experimental Workflows

### Antigen Processing and Presentation Pathway

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for ERAP1 inhibitors.

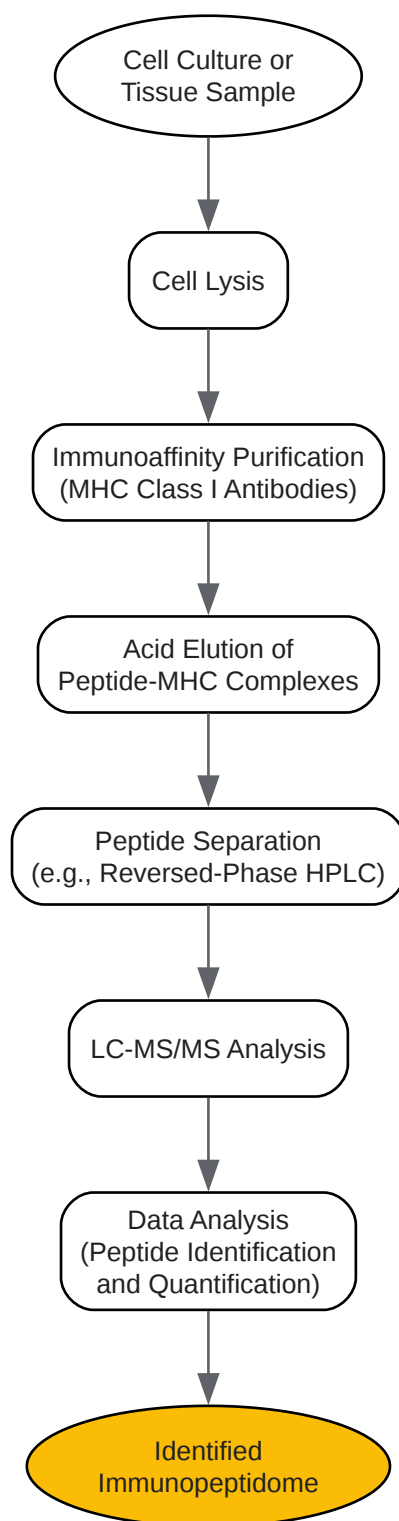


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**Figure 1:** ERAP1's role in antigen presentation and its inhibition.

## Immunopectidomics Experimental Workflow

The following diagram outlines the typical workflow for identifying MHC-bound peptides using mass spectrometry.



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**Figure 2:** A typical experimental workflow for immunopeptidomics.

## Experimental Protocols

## Immunopeptidomics Analysis of MHC Class I Peptides

This protocol provides a detailed methodology for the isolation and identification of MHC class I-bound peptides from cell lines.

### Materials:

- Cell lysis buffer (e.g., containing 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors)
- MHC class I-specific antibodies (e.g., W6/32) coupled to protein A or G sepharose beads
- Wash buffers (e.g., varying salt concentrations)
- 0.1% Trifluoroacetic acid (TFA) for peptide elution
- C18 solid-phase extraction columns
- Mass spectrometer (e.g., Orbitrap series) coupled to a nano-liquid chromatography system

### Procedure:

- Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer for 1 hour with gentle rotation.
- Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
- Immunoaffinity Purification: Incubate the cleared lysate with antibody-coupled beads overnight at 4°C to capture MHC-peptide complexes.[\[3\]](#)[\[4\]](#)
- Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
- Peptide Elution: Elute the bound peptides and MHC molecules from the beads by adding 0.1% TFA.[\[3\]](#)[\[14\]](#)
- Peptide Purification: Separate the peptides from the MHC heavy and light chains using C18 solid-phase extraction. Wash the column and elute the peptides with an increasing



concentration of acetonitrile.[14]

- Mass Spectrometry: Analyze the purified peptides by nano-LC-MS/MS. Acquire data in a data-dependent acquisition mode.[14][15]
- Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the peptide sequences. Utilize specialized software for label-free quantification to compare peptide abundance between control and inhibitor-treated samples.[14]

## T-Cell Activation Assay

This protocol outlines a method to assess the activation of T-cells in response to the altered immunopeptidome on tumor cells.

Materials:

- Tumor cell line of interest
- ERAP1 inhibitor
- Peripheral blood mononuclear cells (PBMCs) from healthy donors
- T-cell isolation kit (e.g., for CD8+ T-cells)
- Cell proliferation dye (e.g., CFSE)
- Flow cytometer
- ELISA or ELISpot kit for IFN $\gamma$  detection
- Anti-CD3 and anti-CD28 antibodies (for positive control)

Procedure:

- Tumor Cell Treatment: Culture the tumor cells in the presence or absence of the ERAP1 inhibitor for a period sufficient to alter the immunopeptidome (e.g., 48-72 hours).
- T-Cell Isolation: Isolate CD8+ T-cells from healthy donor PBMCs using magnetic-activated cell sorting or fluorescence-activated cell sorting.[16]

- T-Cell Labeling: Label the isolated T-cells with a cell proliferation dye like CFSE according to the manufacturer's instructions.[\[17\]](#)
- Co-culture: Co-culture the labeled T-cells with the pre-treated tumor cells at an appropriate effector-to-target ratio.
- Incubation: Incubate the co-culture for 3-5 days.
- Analysis of T-Cell Proliferation: Harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in fluorescence intensity indicates cell division.[\[17\]](#)[\[18\]](#)
- Analysis of Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of IFN $\gamma$  using an ELISA or ELISpot assay as an indicator of T-cell activation and effector function.[\[18\]](#)[\[19\]](#)

## Clinical Perspective: The GRWD5769 Case Study

GRWD5769 is a first-in-class, orally bioavailable ERAP1 inhibitor currently in clinical development.[\[6\]](#)[\[12\]](#) The ongoing EMITT-1 Phase 1/2 clinical trial is evaluating its safety, tolerability, and efficacy in patients with advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor cemiplimab.[\[20\]](#)[\[21\]](#)

Initial data from this trial have provided clinical proof-of-mechanism for ERAP1 inhibition.[\[12\]](#)[\[22\]](#) Pharmacodynamic analyses of patient samples have demonstrated dose-dependent target engagement and marked shifts in the immunopeptidome, consistent with preclinical findings.[\[12\]](#)[\[23\]](#) These results represent the first pharmacological manipulation of the human immunopeptidome in cancer patients for therapeutic benefit.[\[12\]](#) The trial has also shown that GRWD5769 is well-tolerated, with some patients achieving stable disease.[\[22\]](#)[\[23\]](#)

## Conclusion

The inhibition of ERAP1 represents a novel and promising strategy in cancer immunotherapy. By fundamentally altering the repertoire of peptides presented by tumor cells, ERAP1 inhibitors can unmask previously hidden neoantigens, thereby stimulating a potent and durable anti-tumor T-cell response. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for researchers and drug developers to understand

and further investigate the therapeutic potential of modulating the immunopeptidome through ERAP1 inhibition. The clinical progress of agents like GRWD5769 underscores the translational promise of this approach, with the potential to overcome key resistance mechanisms to current immunotherapies.

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